molecular formula C13H16BF2NO3 B2799162 2,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide CAS No. 1817835-86-1

2,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B2799162
CAS No.: 1817835-86-1
M. Wt: 283.08
InChI Key: YZOQBHKZSOOHJG-UHFFFAOYSA-N
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Description

This compound is a fluorinated benzamide derivative containing a pinacol boronate ester group. Its structure combines electron-withdrawing fluorine substituents (at positions 2 and 5 of the benzene ring) with a boronate ester, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for pharmaceutical and materials science applications .

Properties

IUPAC Name

2,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BF2NO3/c1-12(2)13(3,4)20-14(19-12)8-6-9(15)7(11(17)18)5-10(8)16/h5-6H,1-4H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZOQBHKZSOOHJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BF2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzene Ring Substituents: The initial step involves the introduction of the fluorine and carbonyl groups onto the benzene ring. This can be achieved through electrophilic aromatic substitution reactions using reagents such as fluorine gas and acyl chlorides.

    Boronate Ester Formation: The boronate ester group is introduced through a palladium-catalyzed cross-coupling reaction known as the Suzuki-Miyaura coupling. This reaction involves the coupling of a boronic acid or boronate ester with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Use of Continuous Flow Reactors: To enhance reaction efficiency and scalability.

    Purification Techniques: Such as recrystallization and chromatography to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

    Oxidation: The carbonyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Aryl amines or aryl thiols.

Scientific Research Applications

The compound has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism by which the compound exerts its effects involves interactions with specific molecular targets and pathways. For example:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Fluorine Substitution Patterns

  • 2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide Structural Difference: Fluorine atoms at positions 2 and 6 instead of 2 and 4. This isomer is listed under CAS 957345-69-6 and is commercially available as a building block for drug synthesis . Applications: Similar to the target compound, it serves as a boronate ester precursor in palladium-catalyzed couplings.
  • 2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide Structural Difference: Single fluorine at position 2. Its monoisotopic mass is 265.128552 .

Functional Group Variations

  • 2,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamine

    • Structural Difference : Replaces the benzamide (-CONH₂) with an amine (-NH₂) group.
    • Impact : The amine group increases nucleophilicity, making this compound more reactive in electrophilic substitutions. It is used in synthesizing fluorinated aromatic amines for agrochemicals (CAS: 255.07 g/mol) .
  • N-Methoxy-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

    • Structural Difference : Contains an N-methoxy-N-methylamide group instead of benzamide.
    • Impact : The bulkier substituent reduces hydrogen-bonding capacity but enhances stability against hydrolysis. Melting point: 94–101°C .

Boronated Benzaldehyde and Benzoic Acid Derivatives

  • 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

    • Structural Difference : Aldehyde (-CHO) replaces benzamide.
    • Impact : The aldehyde group enables condensation reactions (e.g., with amines) to form Schiff bases, expanding utility in materials chemistry .
  • 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

    • Structural Difference : Carboxylic acid (-COOH) replaces benzamide.
    • Impact : Enhances solubility in polar solvents and serves as a precursor for esterification or amidation .

Reactivity in Cross-Coupling

  • 2,5-Difluoro vs. 2,6-Difluoro Benzamides :
    • The 2,5-difluoro isomer’s asymmetric substitution may reduce steric hindrance during palladium coordination, enhancing reaction rates compared to the 2,6-isomer .
  • Benzamide vs. Amine Derivatives :
    • Benzamide derivatives exhibit slower coupling kinetics due to hydrogen bonding with the catalyst, whereas amine derivatives react faster .

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